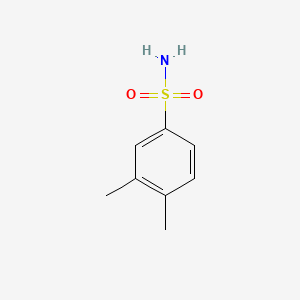

3,4-Dimethylbenzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31194. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-6-3-4-8(5-7(6)2)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPZFYZBTVVAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283395 | |

| Record name | 3,4-Dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6326-18-7 | |

| Record name | 3,4-Dimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6326-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 31194 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Xylenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of 3,4-Dimethylbenzenesulfonamide in Modern Chemistry

This compound, a member of the aromatic sulfonamide family, represents a key structural motif in medicinal and materials chemistry. The strategic placement of the methyl groups on the benzene ring, coupled with the versatile sulfonamide functional group, imparts a unique combination of steric and electronic properties. This guide provides a comprehensive exploration of the core physicochemical characteristics of this compound, offering both established data and predictive insights. Understanding these properties is paramount for its effective application in drug design, synthesis, and materials science, enabling researchers to rationally design molecules with desired solubility, permeability, and reactivity profiles.

Molecular Structure and Identification

A thorough understanding of the molecular architecture is the foundation for interpreting its chemical behavior.

Molecular Structure of this compound

Caption: 2D structure of this compound.

| Identifier | Value | Source |

| CAS Number | 6326-18-7 | [1] |

| Molecular Formula | C₈H₁₁NO₂S | [1] |

| Molecular Weight | 185.24 g/mol | [1] |

| SMILES | CC1=CC(=C(C=C1)S(=O)(=O)N)C | N/A |

| InChI | InChI=1S/C8H11NO2S/c1-6-3-4-8(5-7(6)2)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | N/A |

| InChIKey | HSPZFYZBTVVAOC-UHFFFAOYSA-N | N/A |

Core Physicochemical Properties: A Tabulated Summary

Precise physicochemical data is the cornerstone of effective compound development and application. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Method | Source |

| Melting Point | Not available | Experimental | N/A |

| Boiling Point | 349.2 °C | Predicted | [2] |

| Flash Point | 165 °C | Predicted | [2] |

| Solubility | Soluble in polar solvents | Qualitative | [3][4] |

| Water Solubility | Not available | Experimental | N/A |

| pKa (acidic) | Not available | Experimental | N/A |

| LogP | 1.8 | Predicted (XlogP) | N/A |

In-Depth Analysis of Physicochemical Parameters

Melting and Boiling Points: Indicators of Intermolecular Forces

The predicted high boiling point of 349.2°C suggests strong intermolecular forces, primarily due to the polar sulfonamide group capable of hydrogen bonding.[2] The absence of an experimental melting point in readily available literature highlights a gap in the characterization of this specific isomer. For comparison, the related isomer, 2,4-Dimethylbenzenesulfonamide, has a reported melting point of 140-142 °C.[5] This difference underscores the significant impact of isomerism on crystal lattice packing and, consequently, the melting point.

Solubility Profile: A Key Determinant for Biological and Synthetic Applications

Qualitative assessments indicate that this compound is soluble in polar solvents.[3][4] This is attributed to the polarity of the sulfonamide moiety, which can engage in dipole-dipole interactions and hydrogen bonding with polar solvent molecules. The lack of quantitative water solubility data is a critical missing piece of information for drug development, as aqueous solubility directly impacts bioavailability.

Acidity (pKa): The Ionization Behavior

The sulfonamide group (-SO₂NH₂) is acidic due to the strong electron-withdrawing nature of the two sulfonyl oxygens, which stabilizes the conjugate base. While an experimental pKa for this compound is not available, sulfonamides generally exhibit pKa values in the range of 9-11. The precise pKa is influenced by the substituents on the aromatic ring; the two electron-donating methyl groups in the 3 and 4 positions are expected to slightly increase the pKa compared to unsubstituted benzenesulfonamide by destabilizing the anionic conjugate base.

Experimental Protocols for Physicochemical Property Determination

To address the gaps in the experimental data for this compound, the following established protocols can be employed. The choice of these methods is guided by their reliability and relevance in a drug discovery and development setting.

Workflow for Physicochemical Characterization

Caption: Experimental workflow for characterizing this compound.

Determination of Melting Point (Capillary Method)

-

Principle: This method relies on the visual observation of the temperature at which a crystalline solid transitions to a liquid.

-

Procedure:

-

Ensure the this compound sample is pure and dry.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.

-

Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Determination of Aqueous Solubility (Shake-Flask Method)

-

Principle: This equilibrium method determines the concentration of a saturated solution of the compound in a specific solvent.

-

Procedure:

-

Add an excess amount of this compound to a known volume of purified water in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

Determination of pKa (Potentiometric Titration)

-

Principle: This method involves titrating a solution of the acidic compound with a strong base and monitoring the pH change to determine the half-equivalence point, which corresponds to the pKa.

-

Procedure:

-

Dissolve a precisely weighed amount of this compound in a suitable co-solvent/water mixture if aqueous solubility is low.

-

Place the solution in a thermostatted vessel and insert a calibrated pH electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) in small, precise increments.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa.

-

Spectroscopic Profile: Elucidating the Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR:

-

Aromatic Protons: Three protons on the benzene ring would appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The specific splitting pattern will depend on the coupling constants between the protons at positions 2, 5, and 6.

-

Methyl Protons: Two sharp singlets, each integrating to three protons, would be expected for the two methyl groups. Their chemical shifts would be in the range of δ 2.2-2.5 ppm.

-

Amine Protons: A broad singlet corresponding to the two NH₂ protons would be observed. Its chemical shift is highly variable and depends on concentration and solvent, but typically appears between δ 4.0-6.0 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: Six signals would be expected in the aromatic region (δ 120-150 ppm). Two of these would be quaternary carbons (C-3 and C-4, attached to the methyl groups, and C-1, attached to the sulfur).

-

Methyl Carbons: Two signals in the aliphatic region (δ 15-25 ppm) would correspond to the two methyl carbons.

-

Infrared (IR) Spectroscopy (Characteristic Absorptions)

The IR spectrum of this compound would be dominated by the characteristic vibrations of the sulfonamide group:

-

N-H Stretching: Two distinct bands in the region of 3350-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the N-H bonds.

-

S=O Stretching: Two strong absorption bands corresponding to the asymmetric (around 1350-1300 cm⁻¹) and symmetric (around 1160-1140 cm⁻¹) stretching of the S=O bonds.

-

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (Predicted Fragmentation Pattern)

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 185. Key fragmentation pathways for sulfonamides include:

-

Loss of SO₂: A significant fragment at m/z 121 (M⁺ - 64) due to the elimination of sulfur dioxide.

-

Cleavage of the C-S bond: A fragment corresponding to the dimethylphenyl cation at m/z 105.

-

Cleavage of the S-N bond: A fragment corresponding to the dimethylbenzenesulfonyl cation at m/z 155.

Predicted Mass Spectrometry Fragmentation

Caption: Predicted fragmentation of this compound in MS.

Conclusion and Future Directions

This technical guide has synthesized the available and predicted physicochemical properties of this compound. While foundational data such as its molecular structure and predicted boiling point are established, there remains a critical need for experimental determination of its melting point, aqueous solubility, and pKa to facilitate its broader application, particularly in pharmaceutical development. The provided experimental protocols offer a clear pathway for obtaining this vital information. Future research should focus on these experimental characterizations and explore the structure-activity relationships of this compound and its derivatives in various biological and material science contexts.

References

-

LookChem. Cas 6326-18-7,Benzenesulfonamide, 3,4-dimethyl- (9CI). Available from: [Link]

-

CAS Common Chemistry. 2,4-Dimethylbenzenesulfonamide. Available from: [Link]

Sources

A Guide to the Synthesis and Characterization of 3,4-Dimethylbenzenesulfonamide

Introduction

3,4-Dimethylbenzenesulfonamide is an aromatic sulfonamide, a class of compounds that forms the backbone of numerous therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The presence of the sulfonamide functional group (-SO₂NH₂) imparts specific physicochemical properties that are crucial for biological activity and drug design. This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of this compound, designed for researchers and professionals in drug development and organic chemistry. The methodologies detailed herein are grounded in established chemical principles, emphasizing not just the procedural steps but the underlying rationale to ensure reproducibility and safety.

Part 1: Synthesis Pathway and Protocol

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the electrophilic aromatic substitution of o-xylene to introduce a chlorosulfonyl group, yielding the key intermediate, 3,4-dimethylbenzenesulfonyl chloride. The second step is a nucleophilic substitution reaction where this intermediate is treated with an ammonia source to form the final sulfonamide product.

Step 1: Chlorosulfonation of o-Xylene

The foundational step is the chlorosulfonation of 1,2-dimethylbenzene (o-xylene). This reaction leverages chlorosulfonic acid (ClSO₃H) as a powerful sulfonating agent. The electrophilic aromatic substitution is directed by the two methyl groups on the benzene ring. While sulfonation of o-xylene can produce a mixture of isomers, the 4-position is sterically accessible and electronically activated, leading to the desired 3,4-disubstituted product as a major component[1][2].

Causality Behind Experimental Choices:

-

Low Temperature: The reaction between o-xylene and chlorosulfonic acid is highly exothermic. Maintaining a low temperature (0-5 °C) is critical to control the reaction rate, prevent excessive formation of side products, and minimize the decomposition of the desired sulfonyl chloride[3].

-

Excess Reagent: Using an excess of chlorosulfonic acid ensures the complete conversion of the starting o-xylene.

-

Controlled Addition: Slow, dropwise addition of o-xylene to the chlorosulfonic acid ensures that the heat generated can be effectively dissipated by the cooling bath, preventing a runaway reaction.

-

Ice Quenching: The reaction is quenched by pouring the mixture onto crushed ice. This serves two purposes: it hydrolyzes any remaining chlorosulfonic acid and precipitates the water-insoluble 3,4-dimethylbenzenesulfonyl chloride intermediate, facilitating its isolation[3].

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, add chlorosulfonic acid (e.g., 3.0 molar equivalents).

-

Cooling: Place the flask in an ice-salt bath and cool the chlorosulfonic acid to 0-5 °C with continuous stirring.

-

Addition of o-Xylene: Add o-xylene (1.0 molar equivalent) dropwise from the dropping funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir for another 2-3 hours.

-

Work-up and Isolation: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The crude 3,4-dimethylbenzenesulfonyl chloride will precipitate as a solid.

-

Purification: Isolate the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. Dry the product under vacuum. Recrystallization from a suitable solvent like hexane or a hexane/ethyl acetate mixture can be performed for further purification.

Step 2: Amination of 3,4-Dimethylbenzenesulfonyl Chloride

The second step involves the conversion of the sulfonyl chloride intermediate into the corresponding sulfonamide. This is a classic nucleophilic acyl substitution reaction where ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group[4][5].

Causality Behind Experimental Choices:

-

Ammonia Source: Aqueous ammonium hydroxide is a convenient and effective source of ammonia for this transformation. An excess is used to drive the reaction to completion and to neutralize the HCl byproduct that is formed.

-

Solvent: A solvent like tetrahydrofuran (THF) or acetone can be used to dissolve the sulfonyl chloride and facilitate its reaction with the aqueous ammonia.

-

Reaction Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting sulfonyl chloride spot.

-

Precipitation: Upon completion, the product is often isolated by adding the reaction mixture to water, which causes the less polar sulfonamide to precipitate.

-

Reaction Setup: Dissolve the crude or purified 3,4-dimethylbenzenesulfonyl chloride (1.0 molar equivalent) in a suitable solvent (e.g., acetone or THF) in a round-bottom flask with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Ammonia: Add concentrated aqueous ammonium hydroxide (e.g., 5.0 molar equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the reaction is complete.

-

Isolation: Pour the reaction mixture into a beaker of cold water. The this compound will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product.

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Part 2: Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic methods and physical property analysis provides a self-validating system of proof.

Physicochemical and Spectroscopic Data Summary

The following table summarizes the expected characterization data for this compound.

| Property / Technique | Expected Value / Observation |

| Molecular Formula | C₈H₁₁NO₂S[6][7] |

| Molecular Weight | 185.24 g/mol [6][8] |

| Appearance | White to off-white crystalline solid |

| Melting Point | Literature values should be consulted for comparison. |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.6-7.8 (m, 2H, Ar-H), δ ~7.2 (d, 1H, Ar-H), δ ~4.8 (br s, 2H, -NH₂), δ ~2.3 (s, 6H, 2 x Ar-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~143, 138, 137, 130, 128, 120 (Ar-C), δ ~20, 19 (Ar-CH₃) |

| IR Spectroscopy (KBr, cm⁻¹) | 3350-3250 (N-H stretch), 3100-3000 (Ar C-H stretch), 1330-1310 (asymmetric S=O stretch), 1160-1140 (symmetric S=O stretch)[9][10][11] |

| Mass Spectrometry (EI) | [M]⁺ at m/z = 185 |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the sulfonamide N-H protons. The aromatic region will display a pattern consistent with a 1,2,4-trisubstituted benzene ring. The two methyl groups, being chemically distinct, may appear as two separate singlets or a single singlet depending on the resolution and solvent. The N-H protons of the primary sulfonamide typically appear as a broad singlet which can be exchanged with D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of eight distinct carbon atoms. Six signals are expected in the aromatic region (120-145 ppm), and two signals in the aliphatic region (~20 ppm) corresponding to the two methyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups. The presence of two sharp peaks in the 3350-3250 cm⁻¹ region is characteristic of the N-H stretching vibrations of a primary sulfonamide. Strong absorption bands around 1330 cm⁻¹ and 1160 cm⁻¹ are indicative of the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group, respectively[11].

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum should exhibit a molecular ion peak ([M]⁺) at an m/z value of 185, corresponding to the molecular formula C₈H₁₁NO₂S[7].

Characterization Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. PubChemLite - this compound (C8H11NO2S) [pubchemlite.lcsb.uni.lu]

- 8. Benzenesulfonamide, N,4-dimethyl- [webbook.nist.gov]

- 9. Benzenesulfonamide, N,4-dimethyl- [webbook.nist.gov]

- 10. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 11. Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of 3,4-Dimethylbenzenesulfonamide

An In-Depth Technical Guide to the Solubility and Stability of 3,4-Dimethylbenzenesulfonamide

Introduction

This compound (3,4-DMBSA) is an arylsulfonamide, a class of compounds of significant interest in medicinal chemistry and organic synthesis. The sulfonamide functional group is a key structural motif in numerous antibacterial drugs, diuretics, and anticonvulsants, acting as a bioisostere of carboxylic acids.[1] The efficacy, formulation, and overall lifecycle of any active pharmaceutical ingredient (API) are fundamentally dictated by its physicochemical properties. Among the most critical of these are solubility and chemical stability.

Understanding the solubility of 3,4-DMBSA is paramount for designing appropriate delivery systems, ensuring bioavailability, and developing robust purification and analytical methods. Similarly, its stability profile—how it behaves under stress conditions such as heat, light, humidity, and varying pH—determines its shelf-life, storage requirements, and potential degradation pathways.[2]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the . It details predictive assessments, outlines rigorous experimental protocols for quantitative determination, and explores potential degradation pathways under forced stress conditions, grounding all recommendations in established scientific principles and regulatory standards.

Physicochemical Profile

The molecular structure of this compound, featuring a substituted aromatic ring and a polar sulfonamide group, governs its physical and chemical behavior. A summary of its key properties is essential for predicting its solubility and stability.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO₂S | [3] |

| Molecular Weight | 185.24 g/mol | N/A |

| Appearance | White to off-white solid/crystalline powder | [4] |

| Melting Point | 138-142 °C | N/A |

| LogP (Predicted) | 1.2 - 1.9 | [5][6] |

| Topological Polar Surface Area (TPSA) | 68.4 Ų | [6] |

Note: Some properties are based on closely related structures or computational predictions due to limited specific data for this exact compound.

Solubility Profile

Solubility dictates the rate and extent to which a compound can dissolve in a solvent to form a homogenous solution. This is a critical parameter for everything from reaction chemistry to pharmaceutical formulation.

Qualitative Solubility Assessment

The principle of "like dissolves like" provides a strong predictive framework for solubility. 3,4-DMBSA has both a nonpolar aromatic ring with two methyl groups and a highly polar sulfonamide group capable of hydrogen bonding. This amphiphilic nature suggests varied solubility across different solvent classes.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The sulfonamide group can hydrogen bond with protic solvents. However, the nonpolar xylene ring limits extensive solubility in highly polar solvents like water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents effectively solvate the polar sulfonamide group through dipole-dipole interactions without the steric hindrance of hydrogen bonding networks, while also accommodating the nonpolar aromatic portion.[7] |

| Ethers | Tetrahydrofuran (THF) | Moderate | THF's polarity is sufficient to interact with the sulfonamide group, making it a better solvent than less polar ethers like diethyl ether.[8] |

| Halogenated | Dichloromethane (DCM) | Moderate | DCM's polarity can solvate the molecule, though it is less effective than highly polar aprotic solvents. |

| Nonpolar | Toluene, Hexanes | Very Low | These solvents cannot effectively solvate the polar sulfonamide functional group, leading to poor solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the isothermal shake-flask method is the gold standard. This protocol ensures that an equilibrium between the dissolved and undissolved solute is achieved at a constant temperature.[9]

Methodology:

-

Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected analytical-grade solvent. The presence of undissolved solid is essential.

-

Equilibration: Securely seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection: Cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to permit the undissolved solid to settle.

-

Filtration & Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter (PTFE or other compatible material) into a pre-weighed vial to remove all particulate matter. Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Stability Profile and Degradation Pathways

Forced degradation studies are essential for identifying the likely degradation products of a drug substance, which in turn facilitates the development of stability-indicating analytical methods.[10] These studies expose the compound to stress conditions more severe than accelerated stability testing to predict its long-term stability.[11] The industry-accepted target for degradation is typically between 5-20%.[10]

Hydrolytic Stability

Hydrolysis involves the reaction of a compound with water, often catalyzed by acid or base. The sulfonamide bond is susceptible to cleavage under these conditions.[12]

-

Acidic Conditions: Under acidic conditions (e.g., 0.1 M HCl, heated), the sulfonamide nitrogen is protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the sulfur-nitrogen bond.[13]

-

Basic Conditions: Under basic conditions (e.g., 0.1 M NaOH, heated), the sulfonamide proton is removed, and hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the sulfur atom.[12]

-

Expected Degradation Product: The primary product of hydrolysis is expected to be 3,4-dimethylbenzenesulfonic acid and ammonia.[14]

Oxidative Stability

Oxidation is a common degradation pathway, often involving reactive oxygen species.

-

Conditions: A common stress agent is hydrogen peroxide (e.g., 3% H₂O₂ at room temperature).

-

Potential Degradation Pathways: While the sulfonamide group is relatively stable to oxidation, the aromatic methyl groups are potential sites of attack, which could be oxidized to carboxylic acids. Additionally, degradation of the aromatic ring itself can occur under harsh oxidative conditions, leading to ring-opened products.[15]

Thermal Stability

Thermal stress testing evaluates the effect of high temperatures on the compound in the absence of moisture.

-

Conditions: Samples are exposed to dry heat (e.g., 60-80 °C) in a calibrated oven.

-

Potential Degradation: Benzenesulfonamides are generally thermally stable.[16] Decomposition would likely occur at temperatures well above the melting point, involving the breakdown of the alkyl groups and potential desulfonation.

Photostability

Photostability testing determines if a compound is degraded by exposure to light.

-

Conditions: As per ICH Q1B guidelines, the sample should be exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17][18][19] A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.

-

Potential Degradation: The aromatic ring is a chromophore that can absorb UV light. This energy can lead to the formation of reactive species and subsequent degradation, potentially involving cleavage of the sulfonamide bond or modification of the aromatic ring.

Analytical Method for Quantification

A validated, stability-indicating analytical method is required to accurately quantify this compound and separate it from any process impurities or degradation products. A reverse-phase HPLC method with UV detection is a robust and common choice.[20]

Protocol: Stability-Indicating HPLC-UV Method

-

Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Determined by UV scan of 3,4-DMBSA (e.g., ~230 nm).

-

Injection Volume: 10 µL.

-

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and perform serial dilutions to create calibration standards.

-

Sample Preparation: Dilute samples from solubility or stability studies with the mobile phase to fall within the linear range of the calibration curve.

-

Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that degradation products do not co-elute with the main compound peak.

-

Conclusion

This compound is a compound with moderate polarity, exhibiting high solubility in polar aprotic solvents like DMSO and DMF, and lower solubility in polar protic and nonpolar solvents. Its stability is governed by the sulfonamide functional group, which is susceptible to hydrolytic cleavage under both acidic and basic conditions, likely yielding 3,4-dimethylbenzenesulfonic acid as the primary degradant. The aromatic methyl groups represent potential sites for oxidative degradation. The compound is expected to possess good thermal stability.

The protocols and predictive analyses provided in this guide offer a robust framework for researchers to quantitatively assess the . This foundational knowledge is critical for ensuring the compound's effective and reliable use in synthesis, analytical development, and as a potential scaffold in drug discovery programs.

References

-

Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. International Journal of Applied Pharmaceutics. Available at: [Link]

-

Ministry of the Environment, Japan. (n.d.). Analytical Methods. Available at: [Link]

-

Zhang, R., et al. (2022). Metabolic pathways for DMSP degradation. Research Square. Available at: [Link]

-

Gutiérrez-Cánovas, C., et al. (2016). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Available at: [Link]

-

Kavita, K., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

-

Patel, Y., & Shah, N. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]

-

PubChem. (n.d.). 3,4-Dimethylbenzene-1-sulfonic acid. National Center for Biotechnology Information. Available at: [Link]

-

Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

Pobudkowska, A., et al. (2023). The solubility of benzenesulfonamide studied both experimentally and computationally. ResearchGate. Available at: [Link]

-

Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Available at: [Link]

-

Eurofins. (n.d.). Analytical Method Summaries. Available at: [Link]

-

Let's Talk About... (2021). DMF section 3.2.S.7 - Stability. YouTube. Available at: [Link]

-

ATSDR. (n.d.). ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of N-ethynyl-N,4-dimethylbenzenesulfonamide: A Key Amide Compound. Available at: [Link]

-

Unknown Source. (n.d.). 3,4~Dichlorobenzene sulfonic acid. Available at: [Link]

-

Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]

-

Baggi, G., et al. (1996). Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. PubMed. Available at: [Link]

-

Ziyaev, A. A., et al. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. MDPI. Available at: [Link]

-

European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

-

Gengenbacher, M., et al. (2015). Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents. Journal of Antimicrobial Chemotherapy. Available at: [Link]

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available at: [Link]

-

Visual Learners. (2022). Hydrolysis of Amide under acidic and Basic Conditions. YouTube. Available at: [Link]

-

KEGG. (n.d.). Benzoate degradation. KEGG PATHWAY. Available at: [Link]

-

FDA. (n.d.). Stability – Why do we care?/Justifying your product!. Available at: [Link]

-

Atlas Material Testing Technology. (2020). Photostability of Pharmaceuticals. Available at: [Link]

-

Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Available at: [Link]

-

Apelblat, A. (2012). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data. Available at: [Link]

-

PubChem. (n.d.). Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl-. National Center for Biotechnology Information. Available at: [Link]

-

Wang, Y., et al. (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. Bioresource Technology. Available at: [Link]

-

Portilla, J., et al. (2007). This compound. ResearchGate. Available at: [Link]

-

Khan, A. A., et al. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. 3,4-Dimethylbenzene-1-sulfonic acid | C8H10O3S | CID 14756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones | MDPI [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. database.ich.org [database.ich.org]

- 19. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3,4-Dimethylbenzenesulfonamide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,4-Dimethylbenzenesulfonamide, a sulfonamide derivative of interest in medicinal chemistry and drug discovery. The document details its chemical identity, a validated synthesis protocol, physicochemical characteristics, analytical methodologies, and explores its potential therapeutic applications based on the well-established bioactivity of the sulfonamide functional group.

Core Molecular Identifiers and Physicochemical Properties

This compound is a specific aromatic sulfonamide. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 6326-18-7 | [1] |

| Molecular Formula | C₈H₁₁NO₂S | [1] |

| Molecular Weight | 185.24 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1)S(=O)(=O)N)C | |

| Physical Form | Solid (predicted) | [2] |

| Storage Temperature | Inert atmosphere, room temperature (recommended for analogous compounds) | [2] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be achieved through the chlorosulfonation of o-xylene followed by amination. This common and reliable method for preparing arylsulfonamides is detailed below.

Reaction Scheme

Caption: Synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

o-Xylene

-

Chlorosulfonic acid

-

Chloroform

-

Crushed ice

-

Aqueous ammonia

-

Dilute ethanol

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Beaker

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Chlorosulfonation: In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, dissolve o-xylene (1 equivalent) in chloroform. Cool the flask in an ice bath to 0°C. Add chlorosulfonic acid (2.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Work-up of the Sulfonyl Chloride: Carefully pour the reaction mixture onto crushed ice. Separate the chloroform layer using a separatory funnel, wash it with cold water, and then dry it over anhydrous sodium sulfate. Evaporate the chloroform to obtain the crude 3,4-dimethylbenzenesulfonyl chloride.

-

Amination: To the crude 3,4-dimethylbenzenesulfonyl chloride, add an excess of cold aqueous ammonia with vigorous stirring. The sulfonamide will precipitate out of the solution.

-

Purification: Filter the solid product under suction and wash it thoroughly with cold water. Recrystallize the crude this compound from dilute ethanol to obtain the pure compound. The purity can be confirmed by measuring its melting point and by spectroscopic methods.[3]

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact molecular weight of the compound, confirming its elemental composition.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, particularly the S=O and N-H stretches of the sulfonamide moiety.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile and water with a modifier like formic or phosphoric acid) can be employed.[3]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For sensitive quantification in biological matrices, LC-MS/MS in multiple reaction monitoring (MRM) mode is the method of choice. This involves sample extraction, often by solid-phase extraction (SPE), followed by chromatographic separation and mass spectrometric detection.[5]

Potential Applications in Drug Discovery and Development

While specific biological activities of this compound are not extensively documented, the broader class of sulfonamides is a cornerstone in medicinal chemistry, suggesting several avenues for investigation.[6]

Conceptual Mechanism of Action: Enzyme Inhibition

Caption: Potential inhibitory action of this compound on a target enzyme.

-

Anticancer Agents: Many sulfonamide derivatives are known to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[7] By inhibiting CA IX, these compounds can disrupt the pH regulation in cancer cells, leading to apoptosis. The structural features of this compound make it a candidate for investigation as a CA inhibitor.

-

Antimicrobial Agents: The sulfonamide moiety is the defining feature of sulfa drugs, the first class of synthetic antibiotics. While resistance is an issue, the development of novel sulfonamides with antimicrobial properties continues to be an active area of research.

-

Central Nervous System (CNS) Drug Discovery: The versatility of the sulfonamide scaffold has led to its incorporation into a variety of CNS-active agents, including enzyme inhibitors and receptor ligands.[6]

-

Chemokine Receptor Antagonists: Certain benzenesulfonamides have been identified as inhibitors of chemokine receptors like CXCR4, which are implicated in cancer metastasis and inflammation.[8]

The dimethyl substitution pattern on the benzene ring of this compound provides a unique lipophilic character that can influence its binding to biological targets and its pharmacokinetic properties. Further structure-activity relationship (SAR) studies could optimize its potency and selectivity for various therapeutic targets.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that is prevalent in a multitude of clinically significant drugs. While its specific biological profile remains to be fully elucidated, its structural similarity to known bioactive molecules makes it a compelling candidate for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. This guide provides the foundational information necessary for researchers to synthesize, characterize, and explore the therapeutic potential of this intriguing molecule.

References

-

Savitha, G., & Gowda, B. T. (2006). N-(3,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4969–o4970. [Link]

-

NIST. Benzenesulfonamide, N,4-dimethyl-. [Link]

-

Eurofins. Analytical Method Summaries. [Link]

-

PubMed Central. Current development in sulfonamide derivatives to enable CNS-drug discovery. [Link]

-

Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26845–26863. [Link]

-

Gao, C., Wang, Y., Lu, Y., Liu, Y., Shim, H., & Snyder, J. P. (2012). Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors. ACS Medicinal Chemistry Letters, 3(11), 933–937. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. N-Ethynyl-N,4-dimethylbenzenesulfonamide | 1005500-75-3 [sigmaaldrich.com]

- 3. N-(3,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzenesulfonamide, N,4-dimethyl- [webbook.nist.gov]

- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 6. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Benzenesulfonamide Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged pharmacophore in a vast array of therapeutic agents.[1] Its remarkable versatility stems from the sulfonamide moiety's ability to act as a bioisostere of a carboxylate group and a potent zinc-binding group, enabling it to interact with a wide range of biological targets, most notably metalloenzymes.[1][2] This technical guide provides an in-depth exploration of benzenesulfonamide derivatives, moving beyond a simple recitation of facts to explain the causality behind experimental design and the logic of structure-activity relationships (SAR). We will traverse the key synthetic pathways, delve into the primary mechanisms of action, and survey the broad spectrum of therapeutic applications, from established roles as carbonic anhydrase inhibitors to emerging functions as anticancer, antimicrobial, and anti-inflammatory agents. This document is designed to be a functional resource, complete with detailed experimental protocols, comparative data tables, and mechanistic diagrams to empower researchers in their drug discovery and development endeavors.

Synthetic Strategies: From Classical Routes to Modern Innovations

The modular nature of the benzenesulfonamide scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[1] The successful synthesis hinges on the availability of two key precursors: substituted benzenesulfonyl chlorides and various primary or secondary amines/anilines.[1]

Classical Synthesis: Sulfonyl Chloride and Amine Coupling

The most fundamental and widely used method involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine in the presence of a base. This robust reaction provides a direct and efficient route to a diverse library of derivatives.

Experimental Protocol: Representative Classical Synthesis of 2-(4-substituted piperazin-1-yl)-N-(4-sulfamoylbenzyl)acetamides [3]

This protocol details the synthesis of a benzenesulfonamide derivative evaluated for carbonic anhydrase inhibitory and anticonvulsant activity.[3]

Step 1: Synthesis of Intermediate 3 (2-chloro-N-(4-sulfamoylbenzyl)acetamide)

-

Dissolve homosulfanilamide hydrochloride (1) in 30% aqueous NaOH solution.

-

Cool the solution in an ice bath.

-

Add 2-chloroacetyl chloride (2) dropwise while stirring vigorously.

-

Continue stirring at room temperature for 5 hours.

-

The resulting precipitate is filtered, washed with diethyl ether, and dried to yield the intermediate 2-chloro-N-(4-sulfamoylbenzyl)acetamide (3).

Step 2: Synthesis of Final Benzenesulfonamide Derivatives (4-16)

-

Reflux a mixture of intermediate 3 (1 equivalent), the appropriate substituted piperazine (1.1 equivalents), and sodium carbonate (Na₂CO₃) as a base in dry dimethylformamide (DMF).

-

The reaction is typically heated to 80-100 °C for 8-12 hours.

-

After completion, the reaction mixture is cooled and poured into ice-cold water.

-

The precipitated solid is filtered, washed with water, and purified by recrystallization or column chromatography to afford the target benzenesulfonamide derivatives.

Modern Synthetic Approaches

While the classical approach is effective, modern chemistry has introduced more sophisticated methods for constructing the crucial C-N sulfonamide bond or for creating complex derivatives.

-

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination offers a powerful method for the palladium-catalyzed formation of the sulfonamide C-N bond, expanding the scope of accessible structures.[1]

-

Click Chemistry: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is increasingly used to synthesize complex sulfonamide-triazole conjugates.[4][5] This method is valued for its modularity, short reaction times, and high yields, allowing for the creation of novel derivatives with diverse "tails" that can probe the active sites of target enzymes.[4][5]

Caption: Mechanism of carbonic anhydrase inhibition by benzenesulfonamides.

Other Mechanisms of Action

Beyond CA inhibition, benzenesulfonamide derivatives have been shown to exert their effects through other important pathways:

-

Tubulin Polymerization Inhibition: Certain derivatives act as potent anticancer agents by targeting tubulin. They inhibit the polymerization of tubulin into microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. [6]* Kinase Inhibition: The scaffold has been identified in inhibitors of various kinases, such as Tropomyosin receptor kinase A (TrkA), which is a potential target for glioblastoma treatment. [7]* Dihydropteroate Synthase (DHPS) Inhibition: This is the classic mechanism for sulfonamide antibacterial drugs. They act as competitive inhibitors of DHPS, an enzyme crucial for folic acid synthesis in bacteria. Since humans obtain folic acid from their diet, this pathway is selective for microorganisms. [8]

Therapeutic Applications & Biological Activities

The structural and mechanistic versatility of benzenesulfonamides has led to their development and investigation for a wide range of diseases.

Carbonic Anhydrase Inhibitors

-

Anticonvulsants: Several clinically used antiepileptic drugs, including zonisamide and topiramate, are CA inhibitors. [3]Inhibition of brain-specific isoforms like hCA II and hCA VII is a key strategy. [3][9]Novel derivatives have shown potent, long-lasting anticonvulsant effects in animal models with reduced neurotoxicity. [3][9]* Anticancer Agents: Hypoxic tumors often overexpress membrane-bound CAs, particularly hCA IX and XII, to regulate pH in the acidic tumor microenvironment, promoting survival and proliferation. [4][10]Selective inhibitors of these isoforms are a major focus of cancer drug discovery. [5][11][10][12]Compounds have been developed that show low nanomolar inhibition of hCA IX and XII and significant anti-proliferative activity. [4][5] Table 1: Comparative Inhibitory Activity (Kᵢ, nM) of Benzenesulfonamide Derivatives Against Key hCA Isoforms

| Compound | Linker/Moiety | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA VII (CNS) | hCA IX (Tumor) | Reference |

| Acetazolamide (Standard) | - | 250 | 12 | 2.5 | 25 | [3][12] |

| Compound 26 [3] | Piperonyl | >10000 | 33.2 | 876 | 134 | [3] |

| Compound 31 [3] | Benzoate | >10000 | 41.5 | 985 | 165 | [3] |

| Triazole Derivative 4 [4] | Triazole | 41.5 - 1500 | 30.1 - 755 | - | 1.5 - 38.9 | [4] |

| Triazole Derivative 5 [4] | Triazole | 41.5 - 1500 | 30.1 - 755 | - | 1.5 - 38.9 | [4] |

| Thiazolone 4e [10] | Thiazolone | - | 1550 | - | 10.93 | [10] |

| Thiazolone 4g [10] | Thiazolone | - | 3920 | - | 25.06 | [10] |

Lower Kᵢ values indicate stronger inhibitory potential.

Anticancer Activity (Non-CA Mechanisms)

Benzenesulfonamides have demonstrated significant anticancer potential through mechanisms independent of CA inhibition.

-

Tubulin-Targeting Agents: A series of derivatives were synthesized that showed potent anti-proliferative activity against a range of cancer cell lines, including drug-resistant lines. [6]The most potent compound, BA-3b, exhibited IC₅₀ values in the low nanomolar range (0.007 to 0.036 µM). [6]* Kinase Inhibitors for Glioblastoma (GBM): Derivatives have been identified as potential inhibitors of TrkA for the treatment of GBM. [7]Compound AL106 was identified as a lead with an IC₅₀ value of 58.6 µM and showed less toxicity in non-cancerous cells compared to cisplatin. [7] Table 2: Selected Anticancer Activity (IC₅₀, µM) of Benzenesulfonamide Derivatives

| Compound | Target/Mechanism | Cell Line | IC₅₀ (µM) | Reference |

| BA-3b | Tubulin Polymerization | Various Cancer Lines | 0.007 - 0.036 | [6] |

| AL106 | TrkA Inhibition | U87 (Glioblastoma) | 58.6 | [7] |

| 4e | CA IX Inhibition | MDA-MB-231 (Breast) | 1.52 | [10] |

| 4g | CA IX Inhibition | MDA-MB-231 (Breast) | 2.15 | [10] |

| 4e | CA IX Inhibition | MCF-7 (Breast) | 3.21 | [10] |

| 4c | Unknown | MCF-7 (Breast) | Potent Activity | [13] |

| 4e | Unknown | MCF-7 (Breast) | Potent Activity | [13] |

Antimicrobial Activity

Benzenesulfonamides form the basis of sulfa drugs, the first class of synthetic antimicrobial agents. [14]Research continues to produce novel derivatives with broad-spectrum activity.

-

Antibacterial Action: Derivatives have shown good activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (E. coli, P. aeruginosa). [14][15][16][17]The mechanism often involves inhibiting bacterial folic acid synthesis, but CA inhibition in bacteria is also being explored as a target. [10][8][14]* Antifungal Action: Certain derivatives exhibit marked antimycotic action against fungi such as Madurella mycetomatis and dermatophytes. [15] Table 3: Minimum Inhibitory Concentration (MIC, mg/mL) of Selected Antimicrobial Derivatives [16]

Compound E. coli S. aureus P. aeruginosa B. subtilis C. albicans A. niger 4a 8.90 8.87 6.67 8.87 8.87 8.87 4d 6.72 8.87 8.90 8.87 8.87 8.87 4e 8.90 8.87 8.90 8.87 6.63 6.28 4f 8.90 8.87 8.90 6.63 8.87 8.87 4h 8.90 6.63 8.90 8.87 6.63 8.87 Ciprofloxacin 9.65 9.12 8.99 9.34 - - | Fluconazole | - | - | - | - | 8.39 | 9.21 |

Highlighted values indicate the most potent compound for each microorganism.

Anti-Inflammatory and Other Activities

-

Anti-Inflammatory: Some benzenesulfonamide-pyrazole hybrids have shown excellent anti-inflammatory activity, higher than the commercial drug celecoxib, with a favorable ulcer index. [18]Other derivatives have demonstrated potent inhibition of carrageenan-induced rat-paw edema. [16]* Anti-Influenza: Through structural optimization of a known inhibitor, benzenesulfonamide derivatives were identified as potent anti-influenza agents that inhibit the virus's fusion with the host cell membrane by binding to hemagglutinin (HA). [19]* Antidiabetic: Novel N-(4-phenylthiazol-2-yl) benzenesulfonamide derivatives have been synthesized and shown to have remarkable hypoglycemic properties in diabetic rat models. [20]* Neurodegenerative Disease: Fluorinated benzenesulfonamides have been found to slow the aggregation of amyloid-beta peptide, a key factor in Alzheimer's disease, and increase the survivability of cells affected by the peptide. [21]

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is paramount for rational drug design.

-

The Sulfonamide Group (-SO₂NH₂): The primary (unsubstituted) sulfonamide group is generally considered essential for activity as a zinc-binding group, particularly in carbonic anhydrase inhibitors. [2][12]* Substitutions on the Benzene Ring: Modifications to the benzene ring significantly influence binding affinity and selectivity. [2] * For CA inhibitors, the "tail" attached to the ring explores different regions of the active site. The nature of these tails—their size, shape, and chemical properties—is critical for tuning isoform selectivity. [4][5] * For antimicrobial p-toluenesulfonamide derivatives, they were found to possess better antimicrobial properties than the unsubstituted benzenesulfonamide analogs, suggesting the importance of ring substitution. [16]* Linker Groups: Incorporating different linkers, such as the rigid 1,3,5-triazine ring, between the benzenesulfonamide core and other pharmacophores can enhance activity and selectivity for targets like hCA IX. [12]

Caption: Iterative drug discovery cycle for benzenesulfonamide derivatives.

Conclusion and Future Perspectives

The benzenesulfonamide scaffold continues to demonstrate its immense value in medicinal chemistry. Its synthetic tractability and ability to target a wide array of enzymes and proteins ensure its relevance in drug discovery. While its role as a carbonic anhydrase inhibitor is well-established, leading to treatments for epilepsy, glaucoma, and cancer, the future holds significant promise in other areas. The development of derivatives as specific kinase inhibitors, next-generation antimicrobial agents to combat resistance, and modulators of protein-protein interactions represents exciting frontiers. Future research will undoubtedly focus on designing compounds with greater isoform selectivity to minimize off-target effects and leveraging computational and structural biology insights to guide the rational design of novel benzenesulfonamide-based therapeutics with enhanced efficacy and safety profiles.

References

- Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides - Benchchem. (URL: )

- Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation | Journal of Medicinal Chemistry - ACS Public

- Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed. (URL: )

- Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. (URL: )

- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - ACS Public

- Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjug

- Anti-microbial activities of sulfonamides using disc diffusion method. (URL: )

- Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Deriv

- Structure-Activity Relationship (SAR) Studies of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors - Benchchem. (URL: )

- The Biological Versatility of N-(2,3-dichlorophenyl)benzenesulfonamide Derivatives: A Technical Overview - Benchchem. (URL: )

- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - NIH. (URL: )

- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. (URL: )

- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC - NIH. (URL: )

- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv

- Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC - NIH. (URL: )

- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC - PubMed Central. (URL: )

- Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evalu

- Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects | Bentham Science Publishers. (URL: )

- Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PubMed Central - NIH. (URL: )

- Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC - PubMed Central. (URL: )

- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg

- Structure–activity relationship (SAR)

- Synthesis and antibacterial screening of novel benzene sulfonamide derivatives through multicomponent Mannich reaction - AIP Publishing. (URL: )

- Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed. (URL: )

- dichlorophenyl)benzenesulfonamide: A Technical Guide on its Core Characteristics and Postulated Mechanisms of Action - Benchchem. (URL: )

- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv

- Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflamm

- (PDF)

- Benzenesulfonamide - Carbonic Anhydrase Inhibitor - APExBIO. (URL: )

- Benzenesulfonamide = 98 98-10-2 - Sigma-Aldrich. (URL: )

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 11. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Modeling Guide to 3,4-Dimethylbenzenesulfonamide: From Quantum Mechanics to Biological Interactions

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 3,4-Dimethylbenzenesulfonamide. Designed for researchers, medicinal chemists, and computational scientists, this document outlines a strategic, multi-faceted approach to characterizing the molecule's electronic structure, predicting its potential biological targets, and evaluating its drug-like properties. By integrating quantum mechanical calculations, molecular docking, molecular dynamics simulations, and in silico ADMET profiling, this guide offers a self-validating workflow to generate robust and actionable insights for drug discovery and development. Each section is grounded in established scientific principles and provides detailed, field-proven protocols to ensure technical accuracy and reproducibility.

Introduction: The Sulfonamide Scaffold and the Significance of this compound

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] Their therapeutic applications are diverse, ranging from antibacterial and anticancer agents to diuretics and anticonvulsants. The core benzenesulfonamide moiety serves as a versatile pharmacophore, and its derivatization allows for the fine-tuning of pharmacological and pharmacokinetic properties. This compound, a specific derivative, presents an intriguing subject for computational analysis to unlock its therapeutic potential. This guide will systematically explore its properties through a rigorous in silico pipeline.

Foundational Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of any computational study. For this compound, these are summarized below.

| Property | Value | Source |

| CAS Number | 6326-18-7 | |

| Molecular Formula | C₈H₁₁NO₂S | |

| Molecular Weight | 185.24 g/mol | |

| SMILES | CC1=CC(=C(C=C1)S(=O)(=O)N)C |

Computational Workflow: A Multi-Pillar Approach

Our investigation into this compound will be conducted through a multi-pillar computational workflow. This approach ensures a comprehensive analysis, from the electronic level to complex biological interactions.

Caption: A multi-pillar computational workflow for this compound.

Pillar I: Quantum Mechanical Characterization with Density Functional Theory (DFT)

Expertise & Experience: DFT calculations provide a quantum mechanical description of the molecule's electronic structure, offering insights into its geometry, stability, and reactivity. The choice of functional and basis set is critical for accuracy. For sulfonamides, the B3LYP functional with a 6-311G+(d,p) basis set has been shown to provide a good balance between computational cost and accuracy for geometric and electronic properties.[2]

Experimental Protocol: DFT Calculation

-

Molecule Building: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization:

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP.

-

Basis Set: 6-311G+(d,p).

-

Solvation Model: Include a continuum solvation model (e.g., PCM or SMD) to simulate an aqueous environment, which is more biologically relevant.

-

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies). This step also yields thermodynamic properties.

-

Analysis of Results:

-

Optimized Geometry: Analyze bond lengths, bond angles, and dihedral angles.

-

Electronic Properties: Examine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions to understand reactivity.

-

Molecular Electrostatic Potential (MEP): Visualize the MEP surface to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

-

Mulliken and Natural Population Analysis (NPA): Calculate atomic charges to understand the charge distribution within the molecule.

-

Pillar II: Elucidating Biological Interactions

Expertise & Experience: To understand the potential therapeutic action of this compound, we must investigate its interactions with biological macromolecules. Molecular docking predicts the preferred binding orientation of a ligand to a protein, while molecular dynamics simulations provide insights into the stability and dynamics of the protein-ligand complex over time.

Target Identification

Sulfonamides are known to target several enzymes. Based on established literature, we will consider the following potential targets:

-

Dihydropteroate Synthase (DHPS): A key enzyme in the bacterial folate synthesis pathway, making it a primary target for antibacterial sulfonamides.[3]

-

Carbonic Anhydrase II: A zinc-containing metalloenzyme involved in various physiological processes. Its inhibition has therapeutic applications in glaucoma and other conditions.[4]

-

Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation. Some sulfonamide derivatives are selective COX-2 inhibitors.[5]

Molecular Docking

Trustworthiness: The reliability of a docking study depends on the quality of the protein structure, the accuracy of the ligand's 3D conformation, and the appropriateness of the docking algorithm and scoring function. We will use crystal structures from the Protein Data Bank (PDB) and the widely validated AutoDock Vina software.[6][7]

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Protein Preparation:

-

Download the crystal structures of the target proteins from the PDB:

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of this compound.

-

Assign Gasteiger charges and define rotatable bonds using AutoDock Tools.

-

-

Docking Execution:

-

Grid Box Definition: Define the search space (grid box) to encompass the active site of each protein. The center and dimensions of the grid box should be determined based on the location of the co-crystallized ligand in the original PDB file or through literature analysis of the active site residues.

-

Exhaustiveness: Set the exhaustiveness parameter to a value of 32 to ensure a thorough search of the conformational space.

-

Analysis of Results:

-

Binding Affinity: Analyze the predicted binding affinities (in kcal/mol) for the top-ranked poses.

-

Binding Pose: Visualize the protein-ligand complex to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.).

-

Molecular Dynamics (MD) Simulations

Authoritative Grounding: MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of conformational changes. GROMACS is a widely used and well-validated software package for performing MD simulations.[1]

Experimental Protocol: MD Simulation with GROMACS

-

System Preparation:

-

Use the best-ranked docked pose of this compound with the target protein as the starting structure.

-

Force Field: Use a suitable force field, such as CHARMM36 for the protein and CGenFF for the ligand.

-

Solvation: Place the complex in a cubic or dodecahedron box of water (e.g., TIP3P water model).

-

Ionization: Add ions to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M NaCl).

-

-

Simulation Protocol:

-

Energy Minimization: Perform energy minimization to remove steric clashes.

-

Equilibration:

-

NVT Ensemble (Constant Number of Particles, Volume, and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) for a short period (e.g., 1 ns).

-

NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): Equilibrate the system at a constant temperature (300 K) and pressure (1 bar) for a longer period (e.g., 5 ns).

-

-

Production Run: Run the production MD simulation for a significant duration (e.g., 100 ns) to sample the conformational space.

-

-

Analysis of Results:

-

Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and the ligand to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the protein and the ligand over time.

-

Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.

-

Pillar III: Drug Discovery and Development Considerations